molecular formula C18H18ClFN2O3 B2904816 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone CAS No. 2034524-74-6

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B2904816
CAS No.: 2034524-74-6
M. Wt: 364.8
InChI Key: YZNWIMPRYRCOBL-UHFFFAOYSA-N
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Description

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a chemical compound that has been used in scientific research. It is also known by other synonyms such as (1S)-1-(5-(4-(4-((3-Chloropyridin-2-yl)((R)-piperidin-3-yl)carbamoyl)-2-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)-1H-tetrazol-1-yl)ethyl ethyl carbonate hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound is characterized by various techniques such as IR spectra, 1H-NMR, 13C-NMR, EA, and single-crystal X-ray diffraction . The crystal of the compound belongs to the monoclinic system .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 280.75. It is a solid form .

Scientific Research Applications

Molecular Structure Analysis

Research on related compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, emphasizes the importance of structural analysis through spectroscopic characterization and X-ray diffraction (XRD) studies. These analyses provide insights into the crystal and molecular structure, helping to understand the intermolecular interactions, such as hydrogen bonding, that contribute to the compound's stability and reactivity. For instance, Lakshminarayana et al. (2009) conducted a comprehensive study on the crystal and molecular structure of a similar compound, highlighting the significance of XRD in determining cell parameters and the presence of intermolecular hydrogen bonds (Lakshminarayana et al., 2009).

Therapeutic Applications

Compounds structurally similar to (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone have been investigated for their therapeutic potential. For example, high-efficacy 5-HT1A receptor activation by certain agonists has shown a curative-like action on allodynia in rats with spinal cord injury, indicating potential applications in pain management. Colpaert et al. (2004) reported that the selective activation of 5-HT(1A) receptors could produce long-term analgesia in rodent models of chronic pain, showcasing the potential therapeutic applications of compounds acting on serotonin receptors (Colpaert et al., 2004).

Chemical Synthesis Techniques

The synthesis and optimization of related compounds offer valuable insights into chemical synthesis techniques. For instance, Bisht et al. (2010) explored the antitubercular activities of a series of 4-(aryloxy)phenyl cyclopropyl methanones, demonstrating the importance of chemical synthesis in developing potential therapeutic agents. Such studies not only highlight the methods used to create these compounds but also their potential applications in treating diseases like tuberculosis (Bisht et al., 2010).

Future Directions

The future directions for this compound could involve further development and evaluation of its potential uses. For instance, similar compounds have been designed, synthesized, and evaluated for their anti-tubercular activity , suggesting potential applications in the field of medicine.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3/c1-24-17-3-2-12(10-15(17)20)18(23)22-8-5-13(6-9-22)25-16-4-7-21-11-14(16)19/h2-4,7,10-11,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNWIMPRYRCOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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